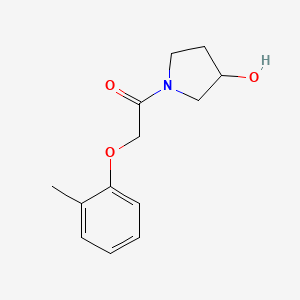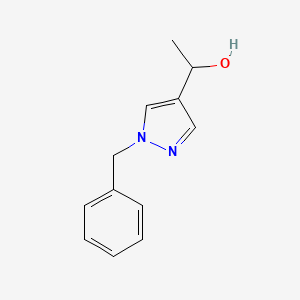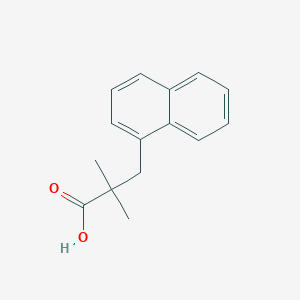![molecular formula C12H14BrNO2 B1468556 1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1338984-60-3](/img/structure/B1468556.png)
1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid
Descripción general
Descripción
“1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds . This compound also contains a carboxylic acid group and a bromophenyl group .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . Specific synthesis methods for “this compound” are not available in the retrieved resources.Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, a carboxylic acid group, and a bromophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “this compound”, the molecular weight is 262.57 and the average mass is 226.113 Da .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Antioxidant and Anticholinergic Activities : A study reported the synthesis of biologically active bromophenols and their derivatives, showcasing powerful antioxidant activities and inhibition against cholinergic enzymes, indicating potential therapeutic applications (Rezai et al., 2018). This suggests that compounds structurally related to "1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid" could also exhibit significant biological activities.
C-H Functionalization for Synthetic Applications : The research on cyclic amines like pyrrolidine undergoing redox-annulations with α,β-unsaturated aldehydes and ketones demonstrates the utility of pyrrolidine derivatives in synthesizing complex molecules, which can be further functionalized for various applications (Kang et al., 2015). This indicates the potential of "this compound" in synthetic chemistry for constructing novel molecules.
Antimicrobial Activity : A study on methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives designed and synthesized for antimicrobial screening revealed interesting antibacterial activity against A. baumannii and M. tuberculosis H37Rv strains, suggesting that structurally related compounds could serve as potent antimycobacterial agents (Nural et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors, which could make them useful in developing new therapeutic agents .
Mode of Action
The exact mode of action would depend on the specific targets that this compound interacts with. Generally, compounds with a pyrrolidine ring can interact with their targets through various types of non-covalent interactions, such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information on the targets of this compound, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. Pyrrolidine derivatives, due to their saturated ring structure, can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Análisis Bioquímico
Biochemical Properties
1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with carbonic anhydrase isoenzymes, which are involved in various physiological processes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic pathways . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain enzymes by binding to their active sites . This binding can result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of this compound can cause acute toxicity in animal models . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been found to be metabolized by specific cytochrome P450 enzymes . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been observed to interact with specific transporters that facilitate its uptake and distribution within cells . These interactions can influence its localization and accumulation in different tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been found to localize in the mitochondria, where it can influence mitochondrial functions . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-3,6,10H,4-5,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBBBPPRWOAVNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


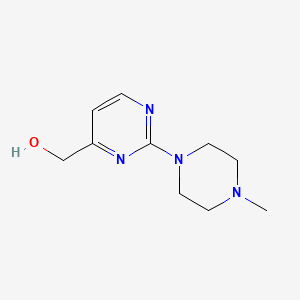
![7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1468476.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1468477.png)


![methyl({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468483.png)
![1-[(Cyclohexylamino)methyl]cyclopentan-1-ol](/img/structure/B1468487.png)
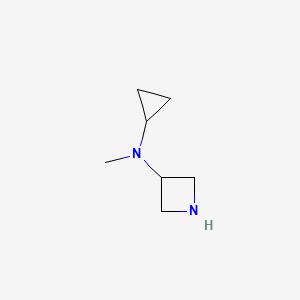

![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1468490.png)
